molecular formula C12H18BrClN2O2S B2940660 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride CAS No. 1353952-00-7

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

Cat. No.: B2940660
CAS No.: 1353952-00-7
M. Wt: 369.7
InChI Key: FHLHDCGDBKKBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromine atom and sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride typically involves the bromination of N-(piperidin-4-ylmethyl)benzenesulfonamide. The reaction conditions include the use of bromine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 3-Amino-N-(piperidin-4-ylmethyl)benzenesulfonamide

  • Substitution: 3-Hydroxy-N-(piperidin-4-ylmethyl)benzenesulfonamide

Scientific Research Applications

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases or conditions.

  • Industry: The compound can be used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its biological activity, influencing processes such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 4-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

  • 3-Chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

  • 3-Iodo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

Uniqueness: 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is unique due to its bromine atom, which imparts different chemical and biological properties compared to its chloro- and iodo- counterparts. This difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

3-bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14-15H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLHDCGDBKKBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNS(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.